molecular formula C17H14O3 B5737388 2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one

2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one

Cat. No.: B5737388
M. Wt: 266.29 g/mol
InChI Key: WFROFIVUBLIRJP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a methoxyphenyl group at the 2-position and a methyl group at the 7-position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the use of 4-methoxybenzaldehyde and 7-methyl-4H-chromen-4-one as starting materials. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For instance, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-7-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

    4-Methoxyphenyl derivatives: These compounds share the methoxyphenyl group and exhibit similar biological activities.

    Chromen-4-one derivatives: Compounds with variations in the substitution pattern on the chromen-4-one core can have different biological properties and applications.

List of Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 4-Methoxyphenyl isocyanate
  • 4-Methoxyphenylamine

Properties

IUPAC Name

2-(4-methoxyphenyl)-7-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-3-8-14-15(18)10-16(20-17(14)9-11)12-4-6-13(19-2)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFROFIVUBLIRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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